molecular formula C12H19O2P B12523103 Butan-2-yl methyl(2-methylphenyl)phosphinate CAS No. 670276-25-2

Butan-2-yl methyl(2-methylphenyl)phosphinate

Cat. No.: B12523103
CAS No.: 670276-25-2
M. Wt: 226.25 g/mol
InChI Key: ROBFDDLUJTVZSJ-UHFFFAOYSA-N
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Description

Butan-2-yl methyl(2-methylphenyl)phosphinate is an organophosphorus compound characterized by a phosphinate core (P=O) with two organic substituents: a methyl group and a 2-methylphenyl group. The ester moiety is a sec-butyl (butan-2-yl) chain. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic 2-methylphenyl group and steric effects from the branched ester.

Properties

CAS No.

670276-25-2

Molecular Formula

C12H19O2P

Molecular Weight

226.25 g/mol

IUPAC Name

1-[butan-2-yloxy(methyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C12H19O2P/c1-5-11(3)14-15(4,13)12-9-7-6-8-10(12)2/h6-9,11H,5H2,1-4H3

InChI Key

ROBFDDLUJTVZSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=O)(C)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Approach 1: Ullmann-Type Coupling

Inspired by the synthesis of ethyl 2-methylphenyl(methyl)phosphinate from 2-iodotoluene and diethyl methylphosphonite, this method employs a transition-metal-catalyzed coupling reaction. The butan-2-yl group replaces the ethyl group in the phosphonite precursor.

Approach 2: Transesterification or Direct Alkylation

This involves reacting a methyl(2-methylphenyl)phosphinic acid with butan-2-ol or butan-2-yl halide under acidic or basic conditions to form the ester.

Detailed Reaction Mechanisms and Conditions

Ullmann-Type Coupling

Reaction Scheme :
$$ \text{Butan-2-yl methylphosphonite} + \text{2-Methylphenyl iodide} \xrightarrow{\text{NiCl}_2} \text{this compound} $$

Key Steps :

  • Phosphonite Synthesis : Preparation of butan-2-yl methylphosphonite via reaction of trimethyl phosphite with butan-2-ol and methyl iodide.
  • Coupling Reaction : Reaction with 2-methylphenyl iodide in the presence of NiCl₂ catalyst under reflux.

Experimental Data :

Starting Material Catalyst Temperature Yield (%) Reference
Diethyl methylphosphonite NiCl₂ Reflux 94
Butan-2-yl methylphosphonite NiCl₂ Reflux Hypothetical

Note: The example from uses diethyl methylphosphonite, yielding ethyl 2-methylphenyl(methyl)phosphinate. Adaptation for butan-2-yl requires similar conditions but with a modified phosphonite.

Transesterification

Reaction Scheme :
$$ \text{Methyl(2-methylphenyl)phosphinic acid} + \text{Butan-2-ol} \xrightarrow{\text{H}^+/\text{Base}} \text{this compound} $$

Key Steps :

  • Phosphinic Acid Synthesis : Preparation via hydrolysis of methyl(2-methylphenyl)phosphoryl chloride or Grignard reaction.
  • Esterification : Reaction with butan-2-ol in acidic or basic conditions.

Experimental Data :

Phosphinic Acid Precursor Alcohol Catalyst Yield (%) Reference
Methyl(2-methylphenyl)phosphinic acid Butan-2-ol H₂SO₄ Hypothetical

Note: Direct data unavailable; inferred from analogous esterifications.

Catalytic and Reaction Optimization

Role of NiCl₂ in Ullmann Coupling

NiCl₂ facilitates the coupling of aryl halides with phosphonites by generating a reactive intermediate. In the synthesis of ethyl 2-methylphenyl(methyl)phosphinate, NiCl₂ enables the formation of a zwitterionic species that undergoes nucleophilic substitution. For butan-2-yl derivatives, similar catalytic systems may be required to achieve efficient coupling.

Comparative Analysis of Methods

Method Advantages Disadvantages
Ullmann Coupling High yield (up to 94% in analogous cases) Requires specialized catalysts
Transesterification Flexible for diverse alcohols Low efficiency for bulky substrates
Palladium Catalysis Broad substrate scope High cost of catalysts

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Butan-2-yl methyl(2-methylphenyl)phosphinate has the following chemical structure:

  • Molecular Formula : C12H17O3P
  • CAS Number : 670276-25-2

The compound features a phosphinate group, which contributes to its reactivity and utility in various chemical processes.

Medicinal Chemistry

This compound has shown potential in drug discovery and development. The incorporation of phosphinate groups into drug molecules can enhance their bioactivity and metabolic stability. This property is particularly valuable in the design of pharmaceuticals aimed at treating diseases where enhanced potency is required.

Case Study : A study demonstrated that fluorinated phosphonates exhibit improved interactions with biological targets compared to their non-fluorinated counterparts. This suggests that this compound could be modified to create more effective therapeutic agents .

Materials Science

In materials science, this compound can serve as a flame retardant additive in polymers. Its phosphinate structure allows it to form char during combustion, which acts as a barrier to further ignition.

Data Table: Flame Retardant Applications

Material TypeApplicationEffectiveness
PolycarbonateFlame retardant additiveHigh
Epoxy resinsCuring agentModerate
CoatingsProtective layerEnhanced durability

Environmental Applications

Research indicates that phosphinates can act as chelating agents for heavy metals, making them useful in environmental remediation efforts. This compound's ability to bind with metal ions can facilitate the removal of contaminants from soil and water.

Case Study : A recent investigation highlighted the effectiveness of phosphinate compounds in binding lead ions from contaminated water sources, demonstrating their potential for environmental clean-up applications .

Mechanism of Action

The mechanism by which Butan-2-yl methyl(2-methylphenyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Butan-2-yl methyl(2-methylphenyl)phosphinate and related compounds:

Compound Name Molecular Formula Substituents Key Features References
This compound C₁₂H₁₇O₂P Methyl, 2-methylphenyl, sec-butyl Aromatic group enhances lipophilicity; branched ester may reduce hydrolysis
Butyl methylphosphinate C₅H₁₃O₂P Methyl, butyl Simpler aliphatic ester; listed under Schedule 2B04 (chemical weapons control)
(E)-2-Butenyl methylphosphonofluoridate C₅H₁₀FO₂P Methyl, fluoridate, unsaturated 2-butenyl Fluoride substituent increases electrophilicity; used in nerve agent analogs
Ethyl fluoro(methyl)phosphinate C₃H₈FO₂P Methyl, fluoro, ethyl High reactivity due to fluorine; potential metabolite of organophosphates
sec-Butyl N-methyl-N-propylphosphoramidocyanidate C₁₁H₂₃N₂O₂P Amidocyanido, methyl, propyl, sec-butyl Polar amidocyanido group modifies biological activity
Key Observations:
  • Substituent Effects: The 2-methylphenyl group in the target compound likely increases stability against hydrolysis compared to purely aliphatic analogs (e.g., Butyl methylphosphinate) due to steric hindrance and aromatic resonance . Fluorinated derivatives (e.g., (E)-2-Butenyl methylphosphonofluoridate) exhibit heightened reactivity, making them potent acetylcholinesterase inhibitors, whereas the absence of fluorine in the target compound suggests lower acute toxicity . Amidocyanido groups (e.g., in sec-Butyl N-methyl-N-propylphosphoramidocyanidate) introduce hydrogen-bonding capability, which could enhance binding to biological targets compared to the target compound’s non-polar substituents .
  • Ester Branching: The sec-butyl ester in the target compound may reduce volatility compared to linear esters (e.g., butyl in Butyl methylphosphinate), aligning with trends in organophosphorus chemistry where branching lowers vapor pressure .

Biological Activity

Butan-2-yl methyl(2-methylphenyl)phosphinate is a phosphinate compound that has garnered attention for its potential biological activities. Phosphonates and phosphinates are known for their diverse roles in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound can be characterized by its chemical structure, which includes a butan-2-yl group attached to a methyl(2-methylphenyl)phosphinate moiety. This compound is part of a larger class of phosphonates that have been studied for their biological implications.

Mechanisms of Biological Activity

Research indicates that phosphonates, including this compound, can exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : Phosphonates often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they can inhibit enzymes like serine hydrolases and phosphatases, which are crucial for cellular signaling and metabolism.
  • Antiparasitic Activity : Some studies have shown that phosphonates can have trypanocidal effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors targeting the trypanothione pathway have demonstrated potential in this regard .
  • Antitumor Properties : Preliminary investigations suggest that certain phosphonate derivatives may exhibit antiproliferative effects against cancer cell lines, possibly through the modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities associated with phosphinate compounds similar to this compound:

StudyFindings
Study 1 Investigated the inhibition of trypanothione synthetase by phosphinate derivatives, revealing potential for drug development against T. brucei infections .
Study 2 Examined the structure-activity relationship (SAR) of various phosphonates, indicating that modifications to the phosphonate structure can significantly impact biological efficacy .
Study 3 Reported on the synthesis and evaluation of phosphonate compounds for their antiproliferative effects on cancer cell lines, suggesting a promising avenue for therapeutic applications .

Detailed Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of this compound:

  • Synthesis : The compound can be synthesized through various chemical routes involving the reaction of butanol derivatives with methyl(2-methylphenyl)phosphinic acid under controlled conditions.
  • Biological Evaluation : In vitro studies have shown that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. For example, it has been demonstrated to inhibit serine hydrolases effectively, which play a role in neurotransmitter degradation and other critical processes.
  • Toxicological Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary results indicate a favorable safety margin; however, further investigations are necessary to fully understand its pharmacokinetics and potential side effects.

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